2-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide
CAS No.: 1060246-79-8
Cat. No.: VC11930622
Molecular Formula: C18H16ClFN2O2
Molecular Weight: 346.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060246-79-8 |
|---|---|
| Molecular Formula | C18H16ClFN2O2 |
| Molecular Weight | 346.8 g/mol |
| IUPAC Name | 2-chloro-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-4-fluorobenzamide |
| Standard InChI | InChI=1S/C18H16ClFN2O2/c19-16-10-12(20)3-8-15(16)18(24)22-14-4-1-11(2-5-14)9-17(23)21-13-6-7-13/h1-5,8,10,13H,6-7,9H2,(H,21,23)(H,22,24) |
| Standard InChI Key | ARSZKBQYFJICAZ-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
| Canonical SMILES | C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Introduction
Chemical Formula and Molecular Weight
-
Chemical Formula: The compound's formula can be inferred from its name as CHClFNO.
-
Molecular Weight: Estimated to be around 370 g/mol based on the atomic masses of its constituent elements.
Synthesis
The synthesis of such benzamides typically involves condensation reactions between amines and acid chlorides. For this compound, it would likely involve the reaction of 2-chloro-4-fluorobenzoyl chloride with an appropriately substituted aniline derivative.
2-Chloro-4-fluorobenzamide
-
Molecular Formula: CHClFNO
-
Molecular Weight: Approximately 173 g/mol
-
Properties: This compound is a simpler analog without the cyclopropylcarbamoyl group. It is used as a building block in organic synthesis .
3-Chloro-N-(cyclopropylcarbamoyl)-4-fluorobenzamide
-
Molecular Formula: CHClFNO
-
Molecular Weight: Approximately 283 g/mol
-
Properties: This compound shares the cyclopropylcarbamoyl group but lacks the methyl linker and additional chloro substitution .
Potential Applications
Benzamides with various substitutions are explored for their biological activities, including antimicrobial, antifungal, and insecticidal properties. The presence of a cyclopropylcarbamoyl group could enhance biological activity due to its unique structural features.
Data Table: Comparison of Similar Compounds
Given the lack of specific information on this compound, the table highlights similar compounds and their known properties, which can serve as a starting point for further research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume